N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine
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Overview
Description
N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine is a chemical compound known for its unique structure and significant biological activities. This compound is part of the oxadiazolo pyrazine family and is characterized by the presence of adamantane groups, which contribute to its stability and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxadiazole derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The adamantane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties .
Scientific Research Applications
N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological systems makes it valuable for studying cellular processes.
Mechanism of Action
The mechanism of action of N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine involves its interaction with mitochondrial pathways. It acts as a potent uncoupler of oxidative phosphorylation, increasing mitochondrial respiration rates without depolarizing the plasma membrane. This leads to the activation of apoptotic pathways, particularly through the mitogen-activated protein kinase (MAPK) signaling .
Comparison with Similar Compounds
Similar Compounds
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone: Another mitochondrial uncoupler with similar biological activities.
2,4-Dinitrophenol: Known for its uncoupling properties but with higher cytotoxicity.
Uniqueness
This compound is unique due to its lower cytotoxicity compared to other uncouplers and its ability to protect against acute renal ischemic-reperfusion injury. Its adamantane groups also contribute to its stability and biological activity .
Properties
Molecular Formula |
C24H32N6O |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
5-N,6-N-bis(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C24H32N6O/c1-11-3-15-5-12(1)6-16(4-11)19(15)25-21-22(28-24-23(27-21)29-31-30-24)26-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-20H,1-10H2,(H,25,27,29)(H,26,28,30) |
InChI Key |
SQHXWUWLIYVVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=NC5=NON=C5N=C4NC6C7CC8CC(C7)CC6C8 |
Origin of Product |
United States |
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